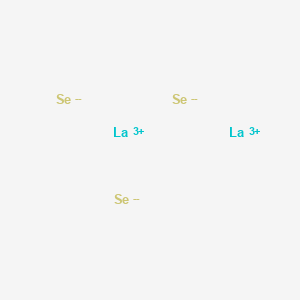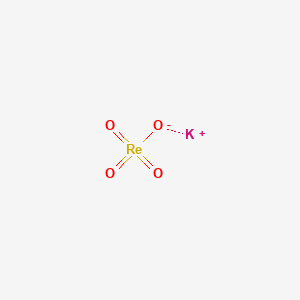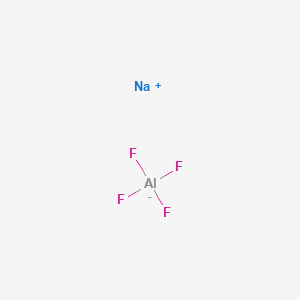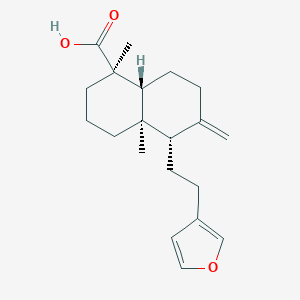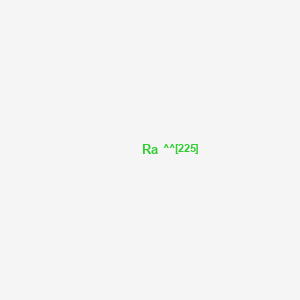
Radium-225
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Radium-225 is a radioactive isotope of radium, which is a rare earth metal. It is a highly unstable element with a half-life of only 15 days. Radium-225 is primarily used in scientific research applications, particularly in the fields of nuclear medicine and cancer therapy.
Mecanismo De Acción
Radium-225 emits alpha particles, which are highly energetic and can penetrate deeply into tissue. When radium-225 is used as a radiopharmaceutical, it is typically injected into the bloodstream. The alpha particles emitted by radium-225 interact with nearby cancer cells, causing DNA damage and cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of radium-225 are primarily related to its radioactive properties. The alpha particles emitted by radium-225 can cause DNA damage and cell death in nearby cancer cells. However, the use of radium-225 as a radiopharmaceutical can also lead to side effects such as bone marrow suppression and gastrointestinal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using radium-225 in lab experiments is its high energy output, which makes it particularly effective in the treatment of cancer. However, one of the limitations of using radium-225 is its short half-life, which means that it must be produced and used quickly.
Direcciones Futuras
There are many potential future directions for the use of radium-225 in scientific research. One area of interest is the development of new radiopharmaceuticals that incorporate radium-225. Another area of interest is the use of radium-225 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is ongoing research into the use of radium-225 in the treatment of other types of cancer, such as prostate cancer and breast cancer.
Conclusion:
In conclusion, radium-225 is a highly unstable element that is primarily used in scientific research applications, particularly in the fields of nuclear medicine and cancer therapy. Its radioactive properties make it particularly effective in the treatment of bone metastases, but its short half-life presents certain limitations. Despite these limitations, there are many potential future directions for the use of radium-225 in scientific research.
Métodos De Síntesis
Radium-225 is produced through the decay of actinium-225, which is a decay product of thorium-229. The production of radium-225 involves the irradiation of thorium-229 with neutrons in a nuclear reactor. The resulting actinium-225 is then isolated and allowed to decay to radium-225.
Aplicaciones Científicas De Investigación
Radium-225 is primarily used in scientific research applications, particularly in the fields of nuclear medicine and cancer therapy. In nuclear medicine, radium-225 is used as a radiopharmaceutical for the treatment of cancer. It is particularly effective in the treatment of bone metastases, which are a common complication of many types of cancer.
Propiedades
Número CAS |
13981-53-8 |
|---|---|
Nombre del producto |
Radium-225 |
Fórmula molecular |
Ra |
Peso molecular |
225.02361 g/mol |
Nombre IUPAC |
radium-225 |
InChI |
InChI=1S/Ra/i1-1 |
Clave InChI |
HCWPIIXVSYCSAN-BJUDXGSMSA-N |
SMILES isomérico |
[225Ra] |
SMILES |
[Ra] |
SMILES canónico |
[Ra] |
Sinónimos |
225Ra radioisotope Ra-225 radioisotope Radium-225 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)

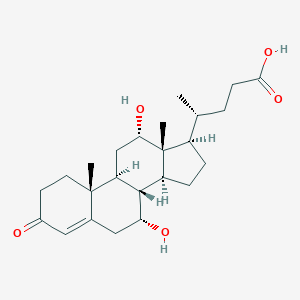
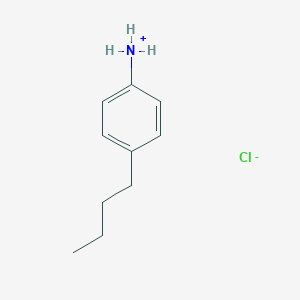
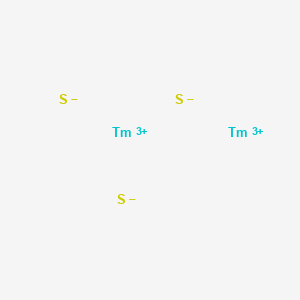
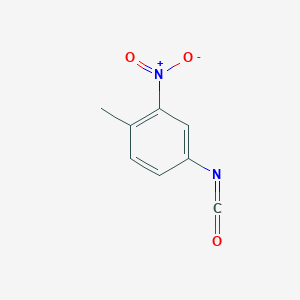
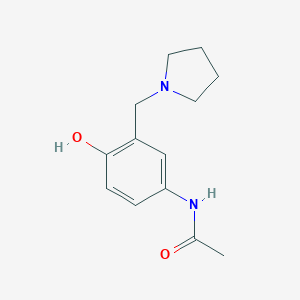
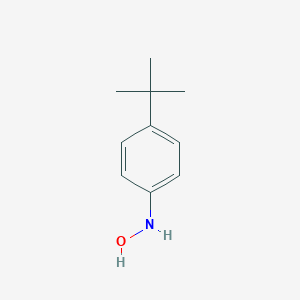

![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)
